4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline
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Overview
Description
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is an organic compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol . This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, and an aniline moiety connected through an ethoxy linker. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-bromo-2-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is reduced to an amine, and the ethoxy linker is introduced through nucleophilic substitution . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is used in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)aniline: Similar structure but lacks the bromine atom and ethoxy linker.
4-Bromo-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the pyrrolidin-1-yl ethoxy group.
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride: Similar structure but in hydrochloride form.
Uniqueness
4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to its combination of a bromine atom, pyrrolidine ring, and aniline moiety connected through an ethoxy linker. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
4-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-11(14)12(9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKCXQDKELIIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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